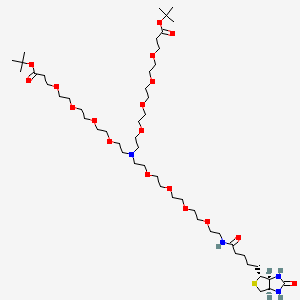
N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester): is a compound that combines biotin, a vitamin B7 derivative, with polyethylene glycol (PEG) chains. This compound is often used in bioconjugation and labeling applications due to its ability to form stable, water-soluble conjugates with proteins and other biomolecules. The PEG chains enhance the solubility and reduce the steric hindrance, making it an ideal reagent for various biochemical and medical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) typically involves the following steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with PEG4-amine to form biotin-PEG4.
Esterification: The biotin-PEG4 is further reacted with PEG4-t-butyl ester under appropriate conditions to form the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes:
Batch Reactors: For controlled reaction conditions and high yield.
Chromatography: For purification of the final product to ensure high purity and consistency.
Quality Control: Rigorous testing for purity, stability, and activity.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions where the t-butyl ester groups are replaced by other functional groups.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to release the PEG chains and biotin.
Common Reagents and Conditions:
Acids and Bases: For hydrolysis reactions.
Coupling Reagents: Such as NHS for activation of biotin.
Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used.
Major Products:
Biotin-PEG4: Formed after hydrolysis of the ester bonds.
PEG4-t-butyl ester: Released during hydrolysis.
科学研究应用
Chemistry:
- Used in the synthesis of bioconjugates for various chemical analyses.
Biology:
- Employed in labeling proteins, peptides, and other biomolecules for detection and purification.
Medicine:
- Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry:
- Applied in the development of diagnostic assays and biosensors.
作用机制
The compound exerts its effects through the biotin-avidin interaction, which is one of the strongest non-covalent interactions known. The biotin moiety binds to avidin or streptavidin with high affinity, allowing for the stable attachment of the PEGylated compound to various biomolecules. This interaction is utilized in various applications such as affinity purification, labeling, and detection.
相似化合物的比较
- N-(Amino-PEG4)-N-Biotin-PEG4-t-butyl ester
- N-(Azido-PEG4)-N-Biotin-PEG4-t-butyl ester
- DBCO-PEG4-Biotin
Uniqueness:
- The presence of t-butyl ester groups in N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) provides unique properties such as enhanced stability and solubility compared to other similar compounds.
- The PEG4 chains reduce steric hindrance and improve the biocompatibility of the compound, making it more suitable for various biological and medical applications.
属性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H94N4O18S/c1-49(2,3)71-45(56)11-17-59-23-29-65-35-38-68-32-26-62-20-14-54(15-21-63-27-33-69-39-36-66-30-24-60-18-12-46(57)72-50(4,5)6)16-22-64-28-34-70-40-37-67-31-25-61-19-13-51-44(55)10-8-7-9-43-47-42(41-73-43)52-48(58)53-47/h42-43,47H,7-41H2,1-6H3,(H,51,55)(H2,52,53,58)/t42-,43+,47-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEABYHYXLPQXGZ-ONUGQUNQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCNC(=O)CCCC[C@@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H94N4O18S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1071.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














